4-(6-(dimethylamino)pyridazin-4-yl)-N-(m-tolyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(6-(dimethylamino)pyridazin-4-yl)-N-(m-tolyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H24N6O and its molecular weight is 340.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modes of Action and Biological Properties
One study discusses the properties of pyridazinone herbicides, highlighting their action mechanisms and biological effects. Specifically, it mentions a compound with a pyridazinone structure that inhibits the Hill reaction and photosynthesis, detailing how modifications to the chemical structure can enhance its biological properties, including resistance to metabolic detoxication and interference with chloroplast development (Hilton et al., 1969).
Antimicrobial and Enzyme Inhibition
Another study focuses on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which shows potent bacterial biofilm and MurB enzyme inhibitory activities. These compounds, including a dimethylamino derivative, were found to have significant antibacterial efficacies against various bacterial strains, highlighting their potential as antimicrobial agents (Mekky & Sanad, 2020).
Antineoplastic Applications
In the context of antineoplastic applications, a study on Flumatinib, a novel tyrosine kinase inhibitor, provides insights into the metabolism of compounds containing piperazine and dimethylamino groups in chronic myelogenous leukemia patients. It identifies main metabolic pathways and suggests modifications that could potentially enhance the efficacy and safety of similar compounds (Gong et al., 2010).
Synthesis and Chemical Interactions
Research on the synthesis of polyamides containing nucleobase derivatives showcases the versatility of compounds with dimethylamino and piperazine structures in creating polymers with potential applications in materials science or biotechnology (Hattori & Kinoshita, 1979).
Properties
IUPAC Name |
4-[6-(dimethylamino)pyridazin-4-yl]-N-(3-methylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-14-5-4-6-15(11-14)20-18(25)24-9-7-23(8-10-24)16-12-17(22(2)3)21-19-13-16/h4-6,11-13H,7-10H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMASQLQJPZJROO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.